N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Description
“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazolium precatalysts can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . For N-alkyl substituted derivatives, yields for the corresponding thiazolethiones can be dramatically improved when isolating the intermediate dithiocarbamates .Scientific Research Applications
Antibacterial Agents
Research on benzothiazole derivatives has demonstrated promising antibacterial properties. For example, novel analogs designed and synthesized with the benzothiazole nucleus have shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These findings suggest a potential for developing new antibacterial treatments based on similar chemical structures (Palkar et al., 2017).
Anticancer Properties
Compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide have been explored for their anticancer efficacy. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have displayed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties, particularly for protecting carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Hu et al., 2016).
Gelation Properties
N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. Specific derivatives have shown to act as supramolecular gelators, capable of forming stable gels with low minimum gelator concentrations. The gelation process is driven by non-covalent interactions, indicating potential applications in material science for creating novel gel materials (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-7,10H,8-9H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHFWLJUDBNRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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